2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-11(15-16-17)10-7-9(20-3)5-6-12(10)21-4/h5-8H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTFCYTYSJYMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid typically involves the reaction of 2,5-dimethoxyphenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, also known as the “click” reaction. The reaction proceeds as follows:
Formation of 2,5-Dimethoxyphenyl Azide: This is achieved by reacting 2,5-dimethoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Click Reaction: The azide is reacted with an alkyne (such as propargyl alcohol) in the presence of a copper catalyst to form the triazole ring.
Final Product Formation: The resulting triazole is then subjected to further reactions to introduce the propanoic acid moiety, typically through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The propanoic acid group undergoes typical reactions:
Esterification
Reaction with alcohols (e.g., methanol) under acidic conditions:
Example conditions:
Amide Formation
Coupling with amines via EDCI/HOBt:
Yields >85% reported for similar triazole-carboxylic acids .
Triazole Ring Reactivity
The 1,2,3-triazole core participates in:
Electrophilic Substitution
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Nitrogen coordination : The N3 atom binds to transition metals (e.g., Cu, Ru), enabling catalytic applications .
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Halogenation : Electrophilic bromination at the C4/C5 positions under mild conditions (e.g., NBS in DMF) .
Dimethoxyphenyl Group Modifications
The 2,5-dimethoxyphenyl moiety may undergo:
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Demethylation : Using BBr₃ in CH₂Cl₂ at −78°C to yield catechol derivatives.
Stability and Degradation
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Acid sensitivity : The triazole ring remains stable under acidic conditions (pH > 3), but prolonged exposure to strong acids (e.g., H₂SO₄) may degrade the dimethoxyphenyl group .
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Thermal stability : Decomposition observed >200°C in TGA studies of analogous triazoles .
Biological Activity (Hypothetical)
While direct data for this compound is unavailable, structurally related 1,2,3-triazoles exhibit:
Scientific Research Applications
Overview
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound notable for its unique chemical structure, which includes a triazole ring and a dimethoxyphenyl group. This compound has been investigated for various scientific applications, particularly in the fields of chemistry, biology, and medicine.
Chemistry
The compound serves as a building block in synthetic chemistry. It is utilized in:
- Synthesis of Complex Molecules : The triazole moiety allows for the formation of various derivatives, which can lead to new materials and catalysts.
- Material Science : It is explored for developing polymers with tailored properties due to its structural characteristics.
Biology
In biological research, this compound has shown potential as a bioactive molecule :
- Drug Discovery : Its interactions with biological targets indicate possible applications in developing new therapeutic agents.
- Mechanisms of Action : Studies suggest that the triazole ring may impart antifungal and antibacterial properties, while the dimethoxyphenyl group could enhance bioactivity by modulating receptor interactions.
Medicine
The therapeutic potential of this compound has been explored in several contexts:
- Anti-inflammatory Activities : Investigations into its efficacy in reducing inflammation have yielded promising results.
- Anticancer Properties : Early studies suggest that it may inhibit cancer cell proliferation, warranting further research into its mechanisms and effectiveness.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to mimic or inhibit the activity of natural substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]acetic acid
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]butanoic acid
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]propanoic acid
Uniqueness
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid moiety, which can influence its chemical reactivity and biological activity. The combination of the triazole ring and the dimethoxyphenyl group also provides a distinct structural framework that can be exploited for various applications.
Biological Activity
The compound 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, while the dimethoxyphenyl group may enhance its bioactivity through modulation of receptor interactions.
Key Mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and therapeutic effects.
-
Antioxidant Activity :
- Studies indicate that this compound exhibits significant antioxidant properties, reducing oxidative stress in cells and potentially protecting against various diseases.
-
Anti-inflammatory Effects :
- The compound has demonstrated the ability to modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Concentration | Observations |
|---|---|---|---|
| Study 1 | Antioxidant | 10 µM | Significant reduction in reactive oxygen species (ROS) levels. |
| Study 2 | Anti-inflammatory | 50 µM | Decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6). |
| Study 3 | Enzyme Inhibition | IC50 = 25 µM | Inhibition of target enzyme activity by 70%. |
Case Study 1: Antioxidant Efficacy
In a recent study involving human fibroblast cells, treatment with the compound at concentrations of up to 20 µM resulted in a notable decrease in oxidative stress markers. The study concluded that the compound's antioxidant properties could be leveraged for skin protection against UV-induced damage.
Case Study 2: Anti-inflammatory Potential
A preclinical model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Case Study 3: Antimicrobial Activity
In vitro tests against various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL, indicating promising antibacterial properties. This suggests potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound’s triazole ring can be synthesized via Huisgen 1,3-dipolar cycloaddition using azide-alkyne click chemistry. A typical protocol involves refluxing 2,5-dimethoxyphenyl azide with a propiolic acid derivative in the presence of a Cu(I) catalyst. Solvent choice (e.g., DMSO or ethanol) and reaction time (12–24 hours) critically affect yield, as prolonged heating in polar aprotic solvents may degrade acid-sensitive groups . Post-reaction workup includes ice-water quenching and recrystallization from ethanol/water mixtures to isolate the product as a crystalline solid .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area normalization). Confirm structure via -NMR (e.g., methoxy proton signals at δ 3.7–3.9 ppm, triazole protons at δ 7.8–8.2 ppm) and FTIR (carboxylic acid C=O stretch ~1700 cm) . High-resolution mass spectrometry (HRMS) is essential to verify molecular ion peaks (e.g., [M+H]) and rule out side products .
Q. What are the key considerations for evaluating the compound’s stability under storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and track changes in carboxylic acid functionality using pH-sensitive assays. Protect from light and moisture, as dimethoxybenzene groups may undergo photoxidation, and the carboxylic acid may esterify in humid environments .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this triazole derivative?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in the cycloaddition step. Pair this with cheminformatics tools to screen solvent effects (e.g., solvation free energy in DMSO vs. ethanol) and predict optimal reaction coordinates. Experimental validation should follow, using microreactors to test computationally derived conditions (e.g., 60°C, 6 hours) for improved efficiency .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Perform meta-analysis of existing data to identify confounding variables (e.g., assay type, cell line variability). Replicate key studies under standardized conditions, including dose-response curves (1–100 µM) in multiple cell models. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. Cross-reference with structural analogs (e.g., triazole derivatives in ) to isolate structure-activity relationships .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map global cellular responses. Use photoaffinity labeling with a clickable probe (e.g., alkyne-tagged derivative) to identify binding partners via pull-down assays. Validate findings with CRISPR knockouts of candidate targets. For in vivo studies, employ radiolabeled -analogs to track biodistribution and metabolism .
Methodological Challenges and Solutions
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Solution : Implement a factorial design of experiments (DoE) to test variables (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions and identify robust conditions. Central composite designs with ≥3 replicates reduce noise and enhance reproducibility .
Q. How should researchers address discrepancies in solubility measurements across studies?
- Solution : Standardize solubility assays using the shake-flask method with buffered solutions (pH 4–8). Validate via nephelometry (turbidity measurements) and cross-check with HPLC quantification. For low-solubility compounds, employ co-solvent systems (e.g., DMSO/PBS) and report partition coefficients (logP) from octanol-water assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
